![molecular formula C7H9NO3 B2436600 2-(Hydroxymethyl)-3-methoxypyridin-4-ol CAS No. 1823933-26-1](/img/structure/B2436600.png)
2-(Hydroxymethyl)-3-methoxypyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Hydroxymethyl)-3-methoxypyridin-4-ol, also known as HMP, is a pyridoxine derivative that has been widely used in scientific research due to its ability to chelate metal ions, such as iron and copper. HMP has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. We will also list future directions for research on HMP.
Scientific Research Applications
Acid-Base Volumetric Titration Indicator
The compound has been synthesized and used as an indicator for acid-base volumetric titration . The experiments indicated a moderate-to-sharp color transition of the solutions near the neutralization point for most indicators . This suggests potential applications for acid-base titrations in a narrow range .
Antioxidant Research
Polyphenols, including 2-(Hydroxymethyl)-3-methoxypyridin-4-ol, are naturally occurring compounds found largely in fruits, vegetables, cereals, and beverages . There is much interest in the potential health benefits of dietary plant polyphenols as antioxidants .
Anti-Cancer Research
The effect of polyphenols on human cancer cells is most often protective and induces a reduction in the number of tumors or rate of growth . This compound could be used in the study of anti-cancer prodrugs .
Drug Delivery Systems
This compound has been synthesized as a carrier of several drugs with optimized lipophilicity . It could be used as a foundation for anticancer drug delivery systems .
Biocatalysis
The compound can be used in biocatalysis, where whole-cell biocatalysts have advantages . It can be selectively oxidized to other compounds by a robust whole-cell biocatalyst .
Organic Chemistry
The compound can catalyze the selective oxidation of other structurally diverse aldehydes to their corresponding acids with good yield and high selectivity . This indicates broad substrate scope and potential widespread applications in biotechnology and organic chemistry .
Polymer Chemistry
Catalysis
properties
IUPAC Name |
2-(hydroxymethyl)-3-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7-5(4-9)8-3-2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGVEOSZNWXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.